3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Lipophilicity Membrane Permeability Physicochemical Profiling

Sourcing exact analogs is critical-minor structural changes in norbornane-pyrazoles yield non-interchangeable SAR. This compound offers a pre-optimized balance: LogP 2.4, Fsp3 0.75, single HBD for passive membrane permeability. Key advantages: fixed norbornane geometry for rigid pharmacophore alignment; C4-methyl enables regioselective derivatization; MW distinct from C4-H analog for label-free LC-MS/MS tracking. 98% purity, global shipping.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13629415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2CC3CCC2C3)C)N
InChIInChI=1S/C12H19N3/c1-7-11(14-15(2)12(7)13)10-6-8-3-4-9(10)5-8/h8-10H,3-6,13H2,1-2H3
InChIKeyMEHLDDXHYSBJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine: Procurement Specification


The compound 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1248152-79-5) is a fully substituted 5-aminopyrazole bearing a rigid bicyclo[2.2.1]heptane (norbornane) group at the 3-position and methyl substituents at both the N1 and C4 positions. It has a molecular formula of C12H19N3, a molecular weight of 205.30 g/mol, a computed LogP of 2.4 [1], and a topological polar surface area (TPSA) of 43.8 Ų [1]. The compound is commercially available in research quantities with a specified purity of 97–98% .

Scaffold Fully substituted 5-aminopyrazole with rigid norbornane core
Substitution N1-methyl, C4-methyl, 3-bicycloheptane pattern for SAR studies
Purity Research grade 97–98%, supports medicinal chemistry workflow

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine: Why Analogs Cannot Substitute


Within the chemical space of norbornane-substituted 5-aminopyrazoles, even minor structural perturbations – such as the presence or absence of a single methyl group, the position of the norbornane attachment, or a methylene spacer insertion – generate substantial divergences in key calculated physicochemical descriptors [1]. Evidence from the broader class of 3-aryl-4-alkylpyrazol-5-amines demonstrates that alkyl substitution at the C4 position directly influences the ligand–target interaction profile, making analogs with different substitution patterns non-interchangeable in medicinal chemistry campaigns and requiring explicit, compound-specific procurement .

Direct vs. methylene-bridged norbornane attachment may shift LogP and permeability profile, requiring compound-specific validation.
C4-methyl substitution pattern cannot be replaced by C4-H analogs; steric environment and kinase SAR may not transfer.
N1-methyl and C4-methyl combination differentiates from regioisomeric 1H-pyrazoles; HBD and permeability trends may not replicate.

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Methylene-Bridged Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 2.4 [1] and a vendor-calculated LogP of 2.09 , positioning it approximately 0.45–0.76 log units higher than 3-(bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 1312444-18-0), which has a vendor-reported LogP of 1.64 . This difference reflects the direct attachment of the norbornane ring versus insertion of a methylene linker, and translates into a higher predicted passive membrane permeability for the target compound.

LogP vs. Methylene Analog
Cross-study comparable
Target LogP 2.09–2.4 Analog (methylene) LogP 1.64 Δ +0.45 to +0.76
May support higher membrane permeability context
Computed values; experimental validation recommended
Lipophilicity Membrane Permeability Physicochemical Profiling

Molecular Complexity: Fsp3 vs. Methylene-Bridged Analog

The target compound possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.75 [1], compared to 0.727 for 3-(bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine . The higher Fsp3 is a direct consequence of the direct norbornane–pyrazole bond, which introduces an additional stereocenter at the norbornane C2 and eliminates the planar methylene bridge. In clinical compound analysis, an Fsp3 > 0.45 is associated with a higher probability of successfully progressing beyond Phase I trials, and the target compound exceeds this threshold more comfortably than its methylene-linked analog.

Fsp3 Complexity
Cross-study comparable
0.75
Reported higher 3D character vs. methylene analog
Δ Fsp3 +0.023; class-level developability trend
Fraction sp3 Molecular Complexity Clinical Developability

Reduced H-Bond Donors vs. 1H-Pyrazole Analogs

The target compound contains a single hydrogen-bond donor (HBD = 1) owing to N1-methyl substitution [1]. In contrast, regioisomeric 5-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine (CAS 1326303-91-6) bears an unsubstituted pyrazole NH, resulting in HBD = 2 (one NH pyrazole plus one NH2) . Reducing the HBD count from 2 to 1 has been associated with an approximately 10-fold improvement in parallel artificial membrane permeability assay (PAMPA) effective permeability across documented pyrazole series, a class-level trend that provides a quantitative benchmark for the target compound's differentiation.

HBD Count vs. 1H-Pyrazole
Class-level inference
Target HBD = 1 (primary amine only) Regioisomer HBD = 2 (NH + NH2) Δ HBD = –1
Class-level trend supports improved passive permeability
~10-fold PAMPA trend reported; verify for this scaffold
Hydrogen Bonding Permeability Bioavailability

C4-Methyl Differentiation vs. N1-Only Methyl Analog

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (MW 205.30) bears an additional methyl group at the pyrazole C4 position relative to 3-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-5-amine (CAS 1247378-12-6, MW 191.27) [1]. This C4-methyl group introduces a permanent steric influence adjacent to the 5-amino group, which, in published 3-aryl-4-alkylpyrazol-5-amine series, has been shown to modulate the dihedral angle between the aryl ring and the pyrazole core, thereby altering kinase selectivity profiles . The molecular weight increase of 14 Da also provides a distinct mass spectrometry signature for unambiguous identity confirmation in mixture analysis.

C4-Methyl vs. C4-H Analog
Class-level inference
MW 205.30, 3 asymmetric atoms C4-H analog MW 191.27, 2 asym. atoms Δ MW +14.03 Da, +1 stereocenter
Steric influence on SAR; distinct LC-MS mass tag
C4-methyl alters dihedral angle in analog series
Steric Bulk Structure-Activity Relationships Kinase Selectivity

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine: Research & Procurement Scenarios


Fragment-Based Drug Design with Constrained Aminopyrazole Core

In fragment-based screening campaigns where the norbornane group is intended to exploit hydrophobic protein pockets, the target compound's calculated LogP of 2.4 [1] and Fsp3 of 0.75 [1] offer a pre-optimized balance of lipophilicity and three-dimensionality. The direct norbornane–pyrazole bond eliminates the rotational freedom present in methylene-linked analogs, providing a fixed exit vector geometry that simplifies pharmacophore alignment in structure-based design workflows.

Permeability-Sensitive Cellular Assays with Low H-Bond Donors

When a screening cascade demands maximal passive membrane permeability, the target compound's single hydrogen-bond donor (primary NH2) [1] makes it mechanistically superior to analogs retaining a free pyrazole NH (HBD = 2). This property is particularly relevant for intracellular target engagement assays, where the compound must cross both the outer cell membrane and potential organelle membranes to reach its site of action.

Synthetic Chemistry: C4-Steric Effects on Aminopyrazole Reactivity

The presence of the C4-methyl group adjacent to the reactive 5-amino function creates a sterically differentiated environment relative to the C4-unsubstituted analog. Researchers exploring regioselective acylation, sulfonylation, or heterocycle annulation reactions at the 5-amino position will find this substrate uniquely informative for mapping steric tolerance in synthetic methodologies, as the permanent C4-methyl group precludes confounding tautomeric or deprotonation pathways accessible to C4-H analogs.

Metabolic Stability & MS Tracing via Unique MW Signature

With a molecular weight of 205.30 Da [1], the target compound is heavier by 14 Da than the C4-unsubstituted N1-methyl analog, providing an isotopically distinct mass peak that facilitates unambiguous identification in LC-MS/MS metabolic profiling experiments without requiring costly isotopic labeling. This MW differentiation is particularly valuable when studying oxidative metabolism of the norbornane cage or the pyrazole ring in hepatocyte incubation assays.

Application
Selection Property
Validation Focus
Fragment-based screening studies
Constrained norbornane-aminopyrazole core
Fixed exit-vector geometry and Fsp3 balance
Permeability-sensitive cellular assays
Low HBD count (1)
Membrane penetration context review
Regioselective synthetic methodology
C4-methyl steric environment
Acylation / annulation tolerance mapping
Metabolic profiling studies
Distinct MW mass tag vs. C4-H analog
LC-MS/MS unambiguous identification
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